molecular formula C14H14F6N4O6S B1407464 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) CAS No. 1417567-30-6

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Cat. No. B1407464
M. Wt: 480.34 g/mol
InChI Key: BKCABRHKVGFCGR-UHFFFAOYSA-N
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Description

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) is a useful research compound. Its molecular formula is C14H14F6N4O6S and its molecular weight is 480.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Application

  • Synthesis of Inhibitors : Compounds with similar heterocyclic structures have been synthesized and evaluated for potential inhibitory activities. For instance, derivatives of pyrimidine and triazolo were synthesized and showed potential as inhibitors of enzymes like 15-lipoxygenase (Asghari et al., 2016).
  • Microwave-Assisted Synthesis : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related to your compound of interest, was explored using microwave-assisted methods. These methods provided higher yields in shorter times compared to conventional methods, indicating a technological advance in synthesizing these complex structures (Youssef et al., 2012).
  • Study of Atropisomers : Atropisomerism, a phenomenon where compounds have restricted rotation about a single bond, was observed in compounds structurally similar to the compound . This property was leveraged to synthesize novel N-benzylcarboxamide derivatives with potential biological activity (Ishichi et al., 2004).

Applications in Medicinal Chemistry

  • Antagonistic Activity : Compounds with related structures have been synthesized and evaluated for their biological activities, such as NK1-antagonistic activity. The synthesis methods were noted for their efficiency and potential for large-scale production (Araya et al., 2008).
  • Antimicrobial Agents : Several novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives were synthesized and showed promising antimicrobial activity. These studies highlight the potential of heterocyclic compounds in developing new antimicrobial agents (Ali, 2009).

properties

IUPAC Name

13-methylsulfanyl-2-oxa-5,8,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),10,12-trien-9-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S.2C2HF3O2/c1-17-10-12-2-5-8(15)13-6-3-11-4-7(6)16-9(5)14-10;2*3-2(4,5)1(6)7/h2,6-7,11H,3-4H2,1H3,(H,13,15);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCABRHKVGFCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC3CNCC3OC2=N1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F6N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 2
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 3
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 4
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 5
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)
Reactant of Route 6
2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)

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